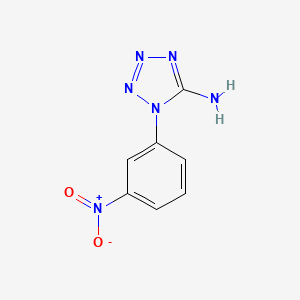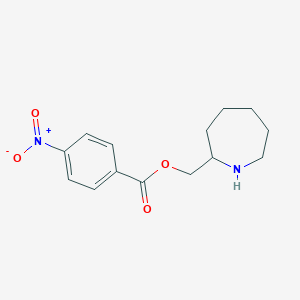
Germanium;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germanium-nickel compounds, particularly nickel germanides, are intermetallic materials that have garnered significant interest due to their unique properties and potential applications in various fields. Germanium (Ge) is a lustrous, hard, grayish-white metalloid, while nickel (Ni) is a silver-white metal known for its strength and corrosion resistance. When combined, these elements form compounds that exhibit remarkable electronic, catalytic, and structural properties.
Synthetic Routes and Reaction Conditions:
Colloidal Synthesis: Germanium nanoparticles can be synthesized using colloidal methods, which involve the reduction of germanium precursors in the presence of stabilizing agents.
Cluster Expansion and Vertex Substitution: This method involves the reaction of hypersilyl-functionalized Zintl cluster salts with nickel reagents, leading to the formation of various nickel germanide clusters.
Industrial Production Methods:
Atomic Layer Deposition (ALD): This technique allows for the precise deposition of thin films of nickel germanides, which are essential for applications in microelectronics and catalysis.
Direct Current (DC) or Radio Frequency (RF) Sputtering: These methods are used to produce high-purity samples of nickel germanides by sputtering nickel and germanium targets in a controlled environment.
Types of Reactions:
Substitution: Nickel germanides can participate in substitution reactions, where ligands or atoms in the compound are replaced by other species.
Common Reagents and Conditions:
Oxidizing Agents: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are commonly used to oxidize germanium-nickel compounds.
Reducing Agents: Hydrogen gas (H₂) and carbon monoxide (CO) are used in reduction reactions.
Major Products:
Oxides: GeO₂ and NiO are common products of oxidation reactions.
Elemental Forms: Elemental germanium and nickel are products of reduction reactions.
Chemistry:
Biology and Medicine:
Biomedical Applications: Germanium compounds have shown potential in biomedicine due to their biological activity, including antiviral and immunomodulatory effects.
Industry:
Mécanisme D'action
The mechanism by which germanium-nickel compounds exert their effects involves several molecular targets and pathways:
Catalytic Activity: The catalytic properties of nickel germanides are attributed to their ability to facilitate electron transfer and lower activation energy in chemical reactions.
Biological Activity: Germanium compounds can modulate immune responses and exhibit antiviral properties by interacting with cellular pathways involved in inflammation and immunity.
Comparaison Avec Des Composés Similaires
Nickel Palladium Germanides: These compounds are also used in nano-electronic applications and exhibit similar phase formation behavior.
Germanium Chalcogenides: Compounds such as germanium sulfide (GeS) and germanium selenide (GeSe) share similar semiconductor properties with nickel germanides.
Uniqueness:
Electronic Properties: Nickel germanides exhibit unique electronic properties that make them suitable for specific applications in microelectronics and catalysis.
Catalytic Efficiency: The catalytic efficiency of nickel germanides is often superior to that of other germanium compounds due to the synergistic effects of nickel and germanium.
Propriétés
Formule moléculaire |
GeNi |
|---|---|
Poids moléculaire |
131.32 g/mol |
Nom IUPAC |
germanium;nickel |
InChI |
InChI=1S/Ge.Ni |
Clé InChI |
TXFYZJQDQJUDED-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ge] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[Iminodi(methylene)]di(2-naphthol)](/img/structure/B14727546.png)
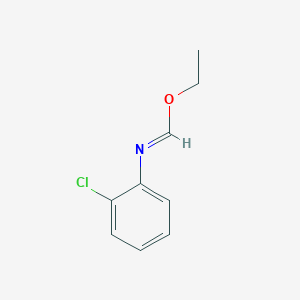
![3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol](/img/structure/B14727565.png)
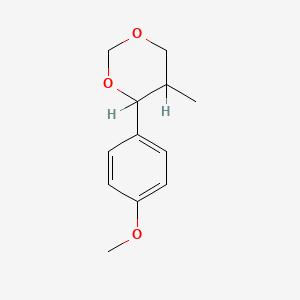
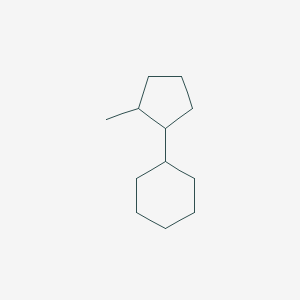
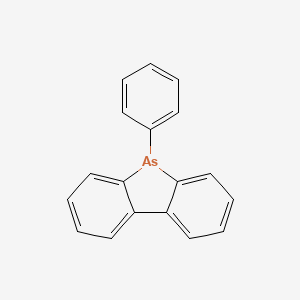

![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)
![2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol](/img/structure/B14727585.png)


